molecular formula C6H5ClINO B12968216 3-Chloro-2-iodo-5-methoxypyridine

3-Chloro-2-iodo-5-methoxypyridine

Cat. No.: B12968216
M. Wt: 269.47 g/mol
InChI Key: NKJJWJJLYBMGQJ-UHFFFAOYSA-N
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Description

3-Chloro-2-iodo-5-methoxypyridine is a halogenated heterocyclic compound with the molecular formula C6H5ClINO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-iodo-5-methoxypyridine can be achieved through various methods. One common approach involves the halogenation of 2-methoxypyridine derivatives. For instance, a typical synthetic route may include the chlorination of 2-methoxypyridine followed by iodination. The reaction conditions often involve the use of halogenating agents such as thionyl chloride (SOCl2) for chlorination and iodine (I2) in the presence of a suitable catalyst for iodination .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods emphasize efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-iodo-5-methoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-2-iodo-5-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-iodo-5-methoxypyridine involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the compound acts as an electrophile, with the halogen atoms being replaced by nucleophiles. In coupling reactions, it participates in the formation of carbon-carbon bonds through the catalytic action of palladium, facilitating the synthesis of biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-iodo-5-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications, particularly in the formation of complex organic molecules through cross-coupling reactions .

Properties

Molecular Formula

C6H5ClINO

Molecular Weight

269.47 g/mol

IUPAC Name

3-chloro-2-iodo-5-methoxypyridine

InChI

InChI=1S/C6H5ClINO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3

InChI Key

NKJJWJJLYBMGQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)I)Cl

Origin of Product

United States

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